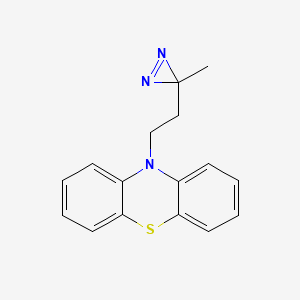

10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine: is a complex organic compound that combines the structural features of phenothiazine and diazirine. Phenothiazine is a heterocyclic compound known for its applications in pharmaceuticals, particularly as antipsychotic and antihistamine agents. The diazirine moiety, characterized by a three-membered ring containing two nitrogen atoms, is often used in photoaffinity labeling due to its ability to form reactive carbene intermediates upon exposure to ultraviolet light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine typically involves multiple steps:

Formation of the Diazirine Intermediate: The synthesis begins with the preparation of 2-(3-Methyl-3H-diazirin-3-yl)ethanol.

Attachment to Phenothiazine: The diazirine intermediate is then reacted with phenothiazine under specific conditions to form the final compound. This step may involve the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the diazirine ring, potentially converting it to a more stable amine derivative.

Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the diazirine ring or the aromatic rings of phenothiazine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used in photoaffinity labeling to study protein-ligand interactions. The diazirine moiety forms reactive carbene intermediates upon exposure to ultraviolet light, allowing covalent attachment to target molecules .

Biology: In biological research, the compound is used to investigate the binding sites of proteins and other biomolecules. Its ability to form covalent bonds with nearby residues upon activation makes it a valuable tool for mapping protein interactions .

Industry: The compound’s photoaffinity labeling properties make it useful in the development of biosensors and diagnostic tools. It can be used to immobilize proteins on surfaces for various analytical applications .

Mechanism of Action

The mechanism of action of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine involves the formation of reactive carbene intermediates upon exposure to ultraviolet light. These intermediates can insert into C-H, N-H, and O-H bonds, forming covalent attachments with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to study the interactions and binding sites of proteins and other biomolecules .

Comparison with Similar Compounds

- 2-(3-Methyl-3H-diazirin-3-yl)ethanol

- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid

- 2-(3-Methyl-3H-diazirin-3-yl)ethanamine

Uniqueness: 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine is unique due to its combination of the phenothiazine and diazirine moieties. This dual functionality allows it to be used in a wide range of applications, from photoaffinity labeling to potential pharmaceutical development. The presence of the phenothiazine structure also imparts additional chemical reactivity and potential biological activity compared to simpler diazirine compounds .

Biological Activity

10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The compound is categorized under phenothiazine derivatives, which are known for their diverse pharmacological effects. The chemical structure can be represented as:

- Molecular Formula : C₁₅H₁₄N₂S

- Molecular Weight : 258.35 g/mol

- CAS Number : 25055-82-7

Phenothiazine derivatives have been extensively studied for their role as neuroleptics and anesthetics. The specific compound has shown promise in the following areas:

- Ferroptosis Inhibition : Recent studies have identified certain phenothiazine derivatives as inhibitors of ferroptosis, a form of regulated cell death associated with various diseases. For instance, a related compound demonstrated an EC₅₀ value of 0.0005 μM in inhibiting ferroptosis in HT1080 cells, indicating strong biological activity against this type of cell death .

- Anesthetic Properties : The diazirine moiety enhances the binding affinity to ligand-gated ion channels, making it a potential candidate for anesthetic applications. A related diazirine derivative has been shown to anesthetize tadpoles with an EC₅₀ of 2.2 µM, comparable to established anesthetics like etomidate .

Structure-Activity Relationship (SAR)

The biological activity of phenothiazine derivatives is often linked to their structural components. Key findings include:

- Substituent Effects : The presence of the diazirine group significantly affects the pharmacological profile, enhancing potency and selectivity towards specific receptors.

- Binding Affinity : Compounds with modifications in the side chains show varied affinities for GABA and nicotinic acetylcholine receptors, indicating that structural variations can lead to significant changes in biological activity.

Case Studies

- Ferroptosis Inhibition : A study explored the SAR of phenothiazine derivatives, revealing that modifications could lead to compounds with enhanced inhibitory effects against ferroptosis-related cell death pathways . This has implications for developing treatments for ischemic stroke and neurodegenerative diseases.

- Anesthetic Activity : Research involving R-(+)-azietomidate demonstrated its effectiveness as a general anesthetic, showing that structural modifications can yield compounds with superior potency compared to traditional anesthetics .

Data Table: Biological Activity Overview

| Activity Type | Related Compound | EC₅₀ Value | Notes |

|---|---|---|---|

| Ferroptosis Inhibition | Promethazine Derivative | 0.0005 μM | Effective in HT1080 cell model |

| Anesthetic Effect | R-(+)-Azietomidate | 2.2 μM | Comparable potency to etomidate |

| GABA Receptor Binding | R-(+)-Azietomidate | Potent | Enhanced GABA-induced currents |

| Nicotinic Receptor | R-(+)-Azietomidate | Higher than S-(-)-azietomidate | Selective inhibition |

Properties

Molecular Formula |

C16H15N3S |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

10-[2-(3-methyldiazirin-3-yl)ethyl]phenothiazine |

InChI |

InChI=1S/C16H15N3S/c1-16(17-18-16)10-11-19-12-6-2-4-8-14(12)20-15-9-5-3-7-13(15)19/h2-9H,10-11H2,1H3 |

InChI Key |

RLJUCVGUHZUTPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=N1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.